molecular formula C27H28N8O4S2 B4862783 ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B4862783
M. Wt: 592.7 g/mol
InChI Key: PDOZOPCVEOUWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that features multiple functional groups, including pyrazole, aniline, and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and ethoxycarbonyl-substituted anilines. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[[1-[[4-[(4-ethoxycarbonylphenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N8O4S2/c1-3-38-24(36)18-5-9-20(10-6-18)30-26(40)32-22-13-28-34(15-22)17-35-16-23(14-29-35)33-27(41)31-21-11-7-19(8-12-21)25(37)39-4-2/h5-16H,3-4,17H2,1-2H3,(H2,30,32,40)(H2,31,33,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOZOPCVEOUWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N8O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 3
ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

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